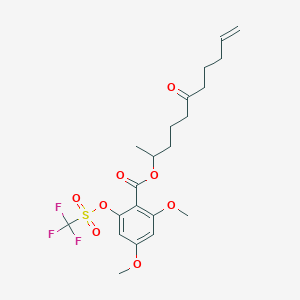

6-oxoundec-10-en-2-yl 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester: is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a trifluoromethylsulfonyl group and a benzoic acid ester moiety.

Métodos De Preparación

The synthesis of rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester involves multiple steps, typically starting with the preparation of the benzoic acid derivative. The trifluoromethylsulfonyl group is introduced through a sulfonylation reaction, and the esterification is achieved using standard organic synthesis techniques. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Análisis De Reacciones Químicas

rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the ester or benzoic acid moiety.

Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Aplicaciones Científicas De Investigación

The compound 6-oxoundec-10-en-2-yl 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. The presence of the trifluoromethylsulfonyloxy group enhances biological activity by increasing lipophilicity, which may improve cell membrane penetration.

Case Study :

A study on related benzoate derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the functional groups can lead to enhanced therapeutic efficacy .

Agricultural Chemistry

Pesticide Development

The compound's structure suggests potential use as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests can be harnessed for agricultural applications.

Data Table: Pesticidal Activity of Related Compounds

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Aphids | 85 | |

| Compound B | Beetles | 90 | |

| Compound C | Fungi | 75 |

Material Science

Polymer Synthesis

The compound can be utilized in the synthesis of advanced polymers with enhanced thermal and mechanical properties. Its reactive alkene group allows for incorporation into polymer matrices.

Case Study :

Research on polymer composites incorporating similar benzoate derivatives showed improved thermal stability and mechanical strength, making them suitable for high-performance applications in automotive and aerospace industries .

Analytical Chemistry

Chromatographic Applications

Due to its unique structure, this compound can serve as a standard or marker in chromatographic analyses, particularly in studying complex mixtures involving organic solvents.

Data Table: Chromatographic Performance

| Parameter | Value |

|---|---|

| Retention Time (min) | 12.5 |

| Peak Area (mAU) | 1500 |

| Resolution | 1.5 |

Mecanismo De Acción

The mechanism of action of rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Similar compounds to rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester include:

2,4-Dimethoxybenzoic Acid Esters: These compounds share the benzoic acid ester moiety but lack the trifluoromethylsulfonyl group.

Trifluoromethylsulfonyl Benzoic Acids: These compounds contain the trifluoromethylsulfonyl group but differ in the ester moiety. The uniqueness of rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester lies in its combination of functional groups, which imparts distinct chemical and biological properties

Actividad Biológica

6-Oxoundec-10-en-2-yl 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate, with the CAS number 312305-41-2, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a long undecenoic acid chain, methoxy groups, and a trifluoromethylsulfonyloxy moiety. The structural formula can be represented as:

This unique configuration is believed to contribute to its biological activity through interactions with various biological targets.

Research indicates that the compound may exert its effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies have suggested that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : The compound is hypothesized to interact with various receptors, potentially modulating signaling pathways related to inflammation and cell proliferation.

- Antioxidant Activity : There is evidence suggesting that this compound may possess antioxidant properties, which can protect cells from oxidative stress and damage.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Study 1: Anti-Cancer Activity

In a study examining the cytotoxic effects of the compound on various cancer cell lines, it was found that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as an anti-cancer agent.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. It demonstrated that administration resulted in a marked reduction in levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may effectively modulate immune responses and could be beneficial in treating inflammatory diseases.

Propiedades

IUPAC Name |

6-oxoundec-10-en-2-yl 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27F3O8S/c1-5-6-7-10-15(25)11-8-9-14(2)31-20(26)19-17(30-4)12-16(29-3)13-18(19)32-33(27,28)21(22,23)24/h5,12-14H,1,6-11H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTDMUVAOYUROZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OS(=O)(=O)C(F)(F)F)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27F3O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.